molecular formula C18H22N4OS B2652897 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide CAS No. 728888-43-5

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide

Cat. No. B2652897
CAS RN: 728888-43-5
M. Wt: 342.46
InChI Key: JTBIFMXDVYSVJG-UHFFFAOYSA-N
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Description

The compound “2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide” is a derivative of 1,5-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridines, the core structure of the compound, has been extensively studied . The first representatives of unsubstituted naphthyridines were synthesized by adapting the Skraup quinoline synthesis to 3-aminopyridine . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines has been explored in various contexts. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified . A Stille cross-coupling reaction was also used to reach the 1,5-naphthyridine ring .

Scientific Research Applications

Synthesis Strategies

The synthesis of 1,5-naphthyridines involves several strategies. Researchers have explored various synthetic routes to access these heterocycles. Notably, alkyl halides react with 1,5-naphthyridines to yield N-alkyl-substituted derivatives . Additionally, diastereoselective synthesis of related compounds, such as 3,4-dihydro-2H-pyran-4-ones, has been achieved without water participation .

Reactivity

The reactivity of 1,5-naphthyridines is essential for their functionalization. These compounds undergo reactions with electrophilic or nucleophilic reagents, as well as oxidations, reductions, and cross-coupling reactions. For instance, quaternary salts intermediates formed from alkyl halides readily lead to N-alkyl-substituted 1,5-naphthyridines .

Biological Activity

Many 1,5-naphthyridines exhibit intriguing biological properties. One notable compound, 1-cyclopropyl-3-[7-(1-methyl-1 H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea , displayed potent inhibition against Aurora kinases A and B (IC50 values of 107 nM and 13 nM, respectively). However, its antiproliferative activity against tumor cell lines was relatively low .

Other Applications

While the field continues to evolve, other potential applications of 1,5-naphthyridines are being investigated. These include their use as fluorescent probes, ligands for transition metal complexes, and potential drug candidates.

properties

IUPAC Name

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c19-10-13-9-15-17(12-5-7-22(15)8-6-12)21-18(13)24-11-16(23)20-14-3-1-2-4-14/h9,12,14H,1-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBIFMXDVYSVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide

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